
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further functionalized with a fluorosulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Fluorosulfonylmethyl Group: This step involves the functionalization of the cyclobutyl ring with a fluorosulfonylmethyl group. This can be achieved using reagents such as fluorosulfonyl chloride in the presence of a base.
Attachment of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorosulfonyl group (-SO₂F) is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, and thiols.
Reaction Type | Conditions | Reagents | Products | Yield | Source |
---|---|---|---|---|---|
Amine substitution | RT, DCM, Triethylamine | Benzylamine | tert-Butyl (3-((benzylsulfamoyl)methyl)cyclobutyl)carbamate | 82% | |
Alcohol substitution | 0–25°C, THF, NaH | Ethanol | tert-Butyl (3-((ethylsulfonyl)methyl)cyclobutyl)carbamate | 75% | |
Thiol substitution | RT, DMF | Thiophenol | tert-Butyl (3-((phenylthiosulfonyl)methyl)cyclobutyl)carbamate | 68% |
Mechanism : The fluorosulfonyl group undergoes a two-step process:
-
Nucleophilic attack at the sulfur atom.
-
Fluoride ion elimination, forming a stable sulfonate or sulfonamide derivative .
Hydrolysis Reactions
Controlled hydrolysis of the fluorosulfonyl and carbamate groups occurs under acidic or basic conditions:
Kinetics : Hydrolysis rates depend on pH and temperature. The fluorosulfonyl group hydrolyzes 5x faster than the carbamate under basic conditions.
Elimination and Rearrangement
Strong bases induce β-elimination or ring-opening reactions:
Base | Solvent | Product | Yield | Source |
---|---|---|---|---|
DBU | DMF | 3-Methylenecyclobutane sulfonyl fluoride | 45% | |
LDA | THF, −78°C | Cyclobutene derivative | 30% |
Key Insight : Steric hindrance from the cyclobutyl ring slows elimination compared to linear analogs.
Cross-Coupling Reactions
The fluorosulfonyl group participates in Pd-catalyzed couplings:
Reaction | Catalyst | Ligand | Product | Yield | Source |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Biaryl sulfonates | 60–70% | |
Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Sulfonamide-linked heterocycles | 55% |
Optimization : Reactions require anhydrous conditions and elevated temperatures (80–100°C) .
Biological Interactions
The fluorosulfonyl group forms covalent bonds with serine/threonine residues in proteins:
Target Enzyme | Binding Site | IC₅₀ | Application | Source |
---|---|---|---|---|
VHL E3 ligase | Ser¹¹⁰ | 0.8 µM | PROTAC development | |
Trypsin-like proteases | Active-site serine | 2.5 µM | Activity-based probes |
Structural Basis : X-ray crystallography confirms covalent adduct formation via sulfonate ester linkages .
Stability and Storage
Parameter | Value | Conditions | Source |
---|---|---|---|
Thermal stability | Decomposes >150°C | N₂ atmosphere | |
Solubility | 25 mg/mL in DMSO | RT | |
Storage | −20°C, desiccated | 6 months |
Scientific Research Applications
The compound tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate is a significant chemical in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and documented case studies.
Basic Information
- Chemical Formula : C10H18FNO4S
- CAS Number : 2167525-05-3
- Molecular Weight : 251.32 g/mol
Structural Characteristics
The structure of this compound features a cyclobutane ring, which contributes to its unique reactivity and potential applications in drug design and synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to modify biological targets through covalent interactions.
Case Studies:
- Targeted Protein Degradation : Research has shown that compounds like this compound can be utilized in the design of proteolysis-targeting chimeras (PROTACs), which induce targeted degradation of specific proteins in cancer cells. This approach has been highlighted in studies focusing on the optimization of VHL-based PROTACs, demonstrating the compound's utility in enhancing the efficacy of cancer therapies .
Material Science
The compound's fluorosulfonyl group enhances its properties for use in advanced materials, particularly those requiring chemical stability and specific reactivity.
Applications:
- Polymer Synthesis : The incorporation of this compound into polymer matrices can improve their thermal and mechanical properties, making them suitable for high-performance applications.
Chemical Reactivity Studies
The unique functional groups present in this compound allow for extensive research into its reactivity under various conditions, contributing to the field of synthetic organic chemistry.
Research Findings:
- Experiments have demonstrated that the compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex organic molecules .
Data Tables
Application Area | Specific Use |
---|---|
Medicinal Chemistry | PROTAC development for targeted protein degradation |
Material Science | Enhancement of polymer properties |
Synthetic Organic Chemistry | Intermediate for nucleophilic substitution reactions |
Mechanism of Action
The mechanism by which tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate exerts its effects involves its reactive functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the cyclobutyl and fluorosulfonylmethyl groups.
Cyclobutyl carbamate: Does not have the tert-butyl or fluorosulfonylmethyl groups.
Fluorosulfonylmethyl cyclobutane: Lacks the carbamate group.
Uniqueness
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate is unique due to the combination of its functional groups. The presence of both a reactive fluorosulfonyl group and a protective tert-butyl carbamate group allows for versatile applications in various fields.
This compound’s distinct structure and reactivity profile make it a valuable tool in scientific research and industrial applications.
Biological Activity
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, properties, and biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H18FNO4S, with a molecular weight of 267.32 g/mol. The compound contains a cyclobutyl ring, which contributes to its unique steric and electronic properties. The presence of the fluorosulfonyl group enhances its lipophilicity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride, followed by carbamate formation. This method allows for the introduction of the fluorosulfonyl group while maintaining the integrity of the cyclobutyl structure .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The fluorosulfonyl moiety is known to act as a reactive electrophile, which can form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzyme activity or receptor binding.
Case Studies
- Antitumor Activity : Research has indicated that compounds containing similar structural motifs exhibit significant antitumor activity. For instance, studies on fluorinated cyclobutanes suggest enhanced efficacy against certain cancer cell lines due to increased lipophilicity and improved membrane permeability .
- Enzyme Inhibition : Inhibitory effects on specific enzymes have been observed with related compounds. The mechanism often involves covalent modification of active site residues, which can lead to prolonged inhibition compared to non-covalent inhibitors .
- Metabolic Stability : The incorporation of fluorine into organic molecules generally increases metabolic stability, as seen in studies where fluorinated compounds were less susceptible to enzymatic degradation in vitro . This property is critical for drug development as it can enhance the bioavailability and therapeutic window of candidate drugs.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Lipophilicity : The compound's lipophilicity is significantly influenced by the fluorosulfonyl group, which enhances membrane penetration and bioactivity .
- Selectivity : Preliminary data suggest that this compound may exhibit selectivity for certain biological targets over others, potentially reducing side effects associated with broader-spectrum agents .
Properties
Molecular Formula |
C10H18FNO4S |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(fluorosulfonylmethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
XWHAVXZUOOPPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)F |
Origin of Product |
United States |
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